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Compound of Interest

Compound Name: NS-062

Cat. No.: B15611047

This guide provides a comprehensive comparison of the long-term efficacy and safety of
Viltolarsen, an antisense oligonucleotide therapy for Duchenne muscular dystrophy (DMD),
with its main alternative, Golodirsen. The data presented is based on published clinical trial
results to assist researchers, scientists, and drug development professionals in their
understanding of these therapies.

Mechanism of Action: Exon Skipping in Duchenne
Muscular Dystrophy

Viltolarsen and Golodirsen are both designed to treat DMD in patients with genetic mutations
amenable to exon 53 skipping.[1][2] DMD is caused by mutations in the DMD gene that disrupt
the reading frame, leading to a lack of functional dystrophin protein.[3][4] Both therapies are
antisense oligonucleotides that bind to exon 53 of the dystrophin pre-messenger RNA (pre-
MRNA). This binding action causes the cellular machinery to "skip" over exon 53 during the
splicing process.[5] The exclusion of this exon can restore the reading frame of the messenger
RNA (mMRNA), enabling the production of a truncated but still functional dystrophin protein.[5]
This therapeutic approach aims to convert the severe DMD phenotype into a milder, Becker-
like muscular dystrophy phenotype.
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Caption: Mechanism of action for Viltolarsen in exon 53 skipping.

Long-Term Efficacy Data

The long-term efficacy of Viltolarsen has been evaluated in an open-label extension of a Phase
2 clinical trial (NCT02740972 and its extension NCT03167255).[3][6][7][8] Golodirsen's long-
term efficacy was assessed in a Phase 1/2 trial and its open-label extension (NCT02310906
and NCT03532542).[9][10] A direct head-to-head comparative trial has not been conducted.
The following tables summarize the key efficacy findings from these studies.

Dystrophin Production
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Mean
. Dystrophin Fold Increase
Therapy Study Duration .
Level (% of from Baseline
normal)
Phase 2 5.7% (40
Viltolarsen (NCT02740972) 20-24 Weeks mg/kg/wk) 5.9% -
[11] (80 mg/kg/wk)
Phase 1/2
Golodirsen (NCT02310906) 48 Weeks 1.02% 16.0-fold
[12]

Note: Direct comparison of dystrophin levels between studies should be approached with

caution due to potential differences in quantification methodologies.[13]

Motor Function Outcomes
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Time to Time to .
6-Minute
. Stand from Run/Walk
Therapy Study Duration . Walk Test
Supine 10m
(6MWT)
(TTSTAND) (TTRW)
o At 25 weeks,
Stabilization _
) Viltolarsen-
over the first
treated
2 years and ]
o o patients
significant Stabilization
) ) showed a
slowing of from baseline
Phase 2 ) mean
_ disease through week
) Extension ) ) increase of
Viltolarsen >4 Years progression 109, while
(NCT031672 o 28.9m
over the historical
55)[7][8] ) compared to
following 2 controls
) a mean
years declined.
decrease of
compared to )
o -65.3m in
historical o
historical
controls.
controls.[11]
At 3 years,
the change
from baseline
was -99.0m
Phase 1/2 for
) Extension Golodirsen-
Golodirsen ~6 Years - -
(NCT035325 treated
42)[10][12] patients
versus
-181.4m for
external
controls.

Long-Term Safety and Tolerability

Both Viltolarsen and Golodirsen have demonstrated a generally favorable long-term safety
profile.
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Most Common

Serious Adverse

Therapy Study Events &
Adverse Events . . .
Discontinuations
Cough, No treatment-related
] Phase 2 Extension nasopharyngitis, serious adverse
Viltolarsen . .
(NCT03167255)[3][6] insect bite, and rash events and no
(predominantly mild). discontinuations.
Generally mild,
) Phase 1/2 Extension nonserious, and No treatment-related
Golodirsen

(NCT03532542)[10]

unrelated to

treatment.

discontinuations.

Experimental Protocols
Viltolarsen Clinical Trial Workflow (Phase 2 and

Extension)

The Phase 2 study of Viltolarsen (NCT02740972) was a two-period, dose-finding trial in
ambulant boys with DMD aged 4 to <10 years.[11] This was followed by a long-term extension
study (NCT03167255).[3][8] A confirmatory Phase 3 trial, RACER53 (NCT04060199), has also
been conducted.[14]
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Caption: Clinical trial workflow for Viltolarsen Phase 2 and long-term extension studies.

Dystrophin Quantification Methodology

Dystrophin levels in muscle biopsies are a key biomarker in DMD clinical trials.[15] The primary
methods used are Western blotting and immunohistochemistry (IHC).[16][17][18]
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» Western Blotting: This technique is used to quantify the amount of dystrophin protein in a
muscle tissue sample. It involves separating proteins by size via gel electrophoresis,
transferring them to a membrane, and then using antibodies to detect and quantify the
dystrophin protein.

e Immunohistochemistry (IHC): IHC is used to visualize the localization of dystrophin within the
muscle fibers. This method uses antibodies to stain for dystrophin in thin sections of muscle
tissue, allowing for the assessment of the percentage of dystrophin-positive fibers.

Standardized protocols for both methods are crucial for ensuring the reliability and
comparability of results across different laboratories and clinical trials.[16]

Conclusion

Long-term data from clinical trials suggest that Viltolarsen is a generally well-tolerated and
effective treatment for DMD patients with mutations amenable to exon 53 skipping,
demonstrating sustained dystrophin production and stabilization of motor function over several
years compared to historical controls.[6][7] While no direct comparative trials with Golodirsen
exist, both therapies have shown the ability to increase dystrophin levels and have favorable
long-term safety profiles.[10][12] The choice between these therapies may depend on various
factors, including individual patient response and physician judgment. The ongoing collection
and analysis of long-term data from confirmatory studies will be critical for further elucidating
the clinical benefits of these exon-skipping therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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